4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)-
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Overview
Description
4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes an ethoxymethyl group at the 6th position and a methoxyphenyl group at the 2nd position. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a methoxyphenyl derivative with an ethoxymethylating agent. This intermediate is then cyclized to form the desired benzopyran structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions result in derivatives with new functional groups attached to the benzopyran ring.
Scientific Research Applications
4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzopyran-4-one, 7-hydroxy-8-methoxy-3-(4-methoxyphenyl)
- 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-5,6-dimethoxy-3-(4-methoxyphenyl)
- 4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-3-(4-methoxyphenyl)
Uniqueness
4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxymethyl group at the 6th position and the methoxyphenyl group at the 2nd position differentiates it from other benzopyran derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic potential.
Properties
CAS No. |
649747-83-1 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
6-(ethoxymethyl)-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O4/c1-3-22-12-13-4-9-18-16(10-13)17(20)11-19(23-18)14-5-7-15(21-2)8-6-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
HVFNGLIGWGBBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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